molecular formula C6H12FN B13324539 3-Ethyl-3-fluoropyrrolidine

3-Ethyl-3-fluoropyrrolidine

Cat. No.: B13324539
M. Wt: 117.16 g/mol
InChI Key: ZGRJHMKJQXTZME-UHFFFAOYSA-N
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Description

3-Ethyl-3-fluoropyrrolidine is a fluorinated pyrrolidine derivative. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-3-fluoropyrrolidine typically involves the fluorination of a suitable pyrrolidine precursor. One common method is the electrophilic fluorination of γ-lactams using reagents such as N-fluorodibenzenesulfonimide (NFSI). The reaction proceeds under mild conditions and yields the desired fluorinated pyrrolidine .

Another approach involves the bromofluorination of alkenyl azides, followed by reduction to the corresponding amines and subsequent cyclization. This method provides a regioselective route to 3-fluoropyrrolidines .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The choice of method depends on factors such as yield, purity, and scalability. Continuous flow reactors and other advanced technologies may be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-3-fluoropyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the fluorinated pyrrolidine to its non-fluorinated analogs.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrrolidines .

Scientific Research Applications

3-Ethyl-3-fluoropyrrolidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.

    Medicine: Fluorinated pyrrolidines are investigated for their potential as pharmaceutical agents, including antiviral and anticancer drugs.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-ethyl-3-fluoropyrrolidine depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the target enzyme. The fluorine atom can enhance binding affinity and selectivity by forming strong interactions with the enzyme’s active site residues. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoropyrrolidine: A closely related compound with similar biological activities.

    3-Fluoroazetidine: Another fluorinated azaheterocycle with potential pharmaceutical applications.

    3-Methyl-3-fluoropyrrolidine: A methylated analog with distinct properties.

Uniqueness

3-Ethyl-3-fluoropyrrolidine is unique due to the presence of both an ethyl and a fluorine substituent on the pyrrolidine ring. This combination can result in unique biological activities and physicochemical properties that are not observed in other fluorinated pyrrolidines .

Properties

Molecular Formula

C6H12FN

Molecular Weight

117.16 g/mol

IUPAC Name

3-ethyl-3-fluoropyrrolidine

InChI

InChI=1S/C6H12FN/c1-2-6(7)3-4-8-5-6/h8H,2-5H2,1H3

InChI Key

ZGRJHMKJQXTZME-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCNC1)F

Origin of Product

United States

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